Omipalisib

Catalog No.
S548408
CAS No.
1086062-66-9
M.F
C25H17F2N5O3S
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omipalisib

CAS Number

1086062-66-9

Product Name

Omipalisib

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide

Molecular Formula

C25H17F2N5O3S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3

InChI Key

CGBJSGAELGCMKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

2,4-difluoro-N-(2-(methyloxy)-5-(4-(4-pyridazinyl)-6-quinolinyl)-3-pyridinyl)benzenesulfonamide, GSK 212, GSK 2126458, GSK-212, GSK-2126458, GSK212, GSK2126458, omipalisib

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F

Description

The exact mass of the compound Omipalisib is 505.10202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Omipalisib, also known as GSK2126458, is a potent dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. Its chemical formula is C25_{25}H17_{17}F2_2N5_5O3_3S, and it has a molecular weight of approximately 505.496 g/mol. Omipalisib is primarily investigated for its potential in treating various cancers and idiopathic pulmonary fibrosis by targeting the PI3K/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival .

Omipalisib acts as a dual inhibitor, targeting both PI3K and mTOR signaling pathways. PI3K plays a crucial role in cell growth, proliferation, and survival. By inhibiting PI3K, Omipalisib disrupts these processes and can induce cell death in cancer cells []. Additionally, mTOR is involved in protein synthesis and cell cycle progression. Inhibition of mTOR by Omipalisib further hinders cancer cell growth [].

Case Study

A study investigating the use of Omipalisib in idiopathic pulmonary fibrosis suggests its potential to target aberrant PI3K/mTOR signaling in the disease process []. However, further research is needed to determine its clinical efficacy.

As Omipalisib was only in phase 1 clinical trials, comprehensive safety data is limited. However, based on its mechanism of action, potential side effects might include diarrhea, rash, fatigue, and mouth sores, which are common side effects of PI3K/mTOR inhibitors [].

Omipalisib in Cancer Research

Omipalisib is a small molecule inhibitor that targets a protein called phosphatidylinositol 3-kinase (PI3K). PI3K is a key player in a signaling pathway that regulates cell growth, proliferation, and survival. Mutations or overactivation of this pathway are implicated in various cancers []. Due to its role in cancer development, Omipalisib is being investigated as a potential treatment for different types of cancer.

  • Blocking Cancer Cell Growth and Survival

    Omipalisib works by inhibiting PI3K, thereby blocking the signals that promote cancer cell growth and division. Studies have shown that Omipalisib can suppress the growth of cancer cells in laboratory experiments and induce cell death [].

  • Combination Therapy

    Research suggests that Omipalisib might be more effective when combined with other cancer therapies. For instance, studies have explored combining Omipalisib with drugs targeting other proteins in the PI3K pathway or with chemotherapy [].

Omipalisib Beyond Cancer

While the primary focus of Omipalisib research lies in oncology, there's ongoing investigation into its potential applications for other diseases:

  • Idiopathic Pulmonary Fibrosis (IPF): IPF is a chronic lung disease characterized by scarring of lung tissue. Early research suggests Omipalisib might help by targeting specific pathways involved in fibrosis development []. However, more studies are needed to confirm its efficacy and safety in IPF patients.

Omipalisib functions by binding to the active sites of phosphoinositide 3-kinase and mTOR, inhibiting their activity. The inhibition leads to reduced phosphorylation of downstream targets such as AKT and S6, which are critical for cell cycle progression and survival signaling. This disruption can induce apoptosis and cell cycle arrest in cancer cells, particularly in esophageal squamous cell carcinoma .

The biological activity of omipalisib has been extensively studied in various cancer models. It has shown significant efficacy in inhibiting the proliferation of cancer cells by inducing G0/G1 phase arrest and apoptosis. Specifically, omipalisib has been reported to downregulate cyclin D1 (CCND1) and upregulate cyclin-dependent kinase inhibitor 1B (CDKN1B), contributing to its anti-cancer effects . Additionally, omipalisib has demonstrated potential cardiotoxic effects by prolonging the QT interval in preclinical studies, indicating a need for careful monitoring during clinical trials .

  • Formation of key intermediates: This may involve reactions such as nucleophilic substitutions or coupling reactions.
  • Macrocyclization: A strategic step that enhances the compound's potency and selectivity against target kinases.
  • Purification: Techniques such as chromatography are employed to isolate the final product from reaction mixtures.

Specific synthetic pathways have been detailed in literature focusing on optimizing yield and purity for clinical applications .

Omipalisib is primarily being evaluated for:

  • Cancer Treatment: It is under investigation for various solid tumors, including esophageal squamous cell carcinoma and other malignancies characterized by aberrant PI3K/mTOR signaling.
  • Idiopathic Pulmonary Fibrosis: Its role in modulating fibrotic processes is being explored due to its impact on cellular signaling pathways involved in inflammation and fibrosis .

Interaction studies have revealed that omipalisib can affect multiple cellular pathways due to its dual inhibition of PI3K and mTOR. Notably:

  • Cardiac Interactions: Omipalisib has been shown to influence cardiac repolarization dynamics, which raises concerns about potential arrhythmogenic effects when used in patients with pre-existing heart conditions .
  • Drug Interactions: It may interact with other agents that modulate the PI3K/mTOR pathway, necessitating careful combination strategies in clinical settings .

Omipalisib shares structural and functional similarities with several other compounds that target the PI3K/mTOR pathway. Here are some notable comparisons:

Omipalisib's unique potency across all PI3K isoforms and both mTOR complexes distinguishes it from these similar compounds, making it a promising candidate for targeted cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

505.10201692 g/mol

Monoisotopic Mass

505.10201692 g/mol

Heavy Atom Count

36

Appearance

light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1X8F5A3NA0

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

Omipalisib is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity. Omipalisib binds to and inhibits PI3K in the PI3K/mTOR signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability and inducing apoptotic cell death. Bax is a member of the proapoptotic Bcl2 family of proteins. PI3K, often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1086062-66-9

Wikipedia

Omipalisib

Dates

Modify: 2023-08-15

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